Methyl 2-acetyl-3-methyl-4-oxovalerate
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Overview
Description
Methyl 2-acetyl-3-methyl-4-oxovalerate is an organic compound with the molecular formula C9H14O4. It is also known by other names such as 2-acetyl-3-methyl-4-oxopentanoic acid methyl ester and pentanoic acid, 2-acetyl-3-methyl-4-oxo-, methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-3-methyl-4-oxovalerate typically involves the esterification of 2-acetyl-3-methyl-4-oxopentanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-3-methyl-4-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 2-acetyl-3-methyl-4-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-3-methyl-4-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then participate in metabolic pathways, influencing cellular functions and physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxopentanoic acid:
3-Methyl-2-oxovaleric acid: An abnormal metabolite associated with maple syrup urine disease.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
84912-11-8 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-acetyl-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-5(6(2)10)8(7(3)11)9(12)13-4/h5,8H,1-4H3 |
InChI Key |
ICETZAWQGQSRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)C)C(=O)OC)C(=O)C |
Origin of Product |
United States |
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